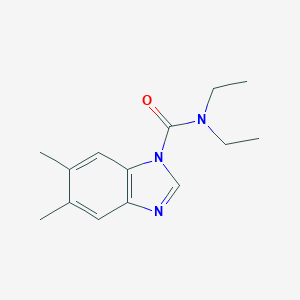

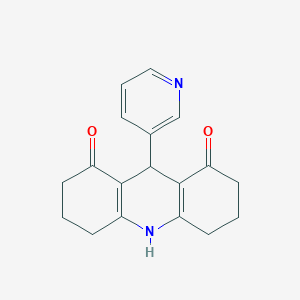

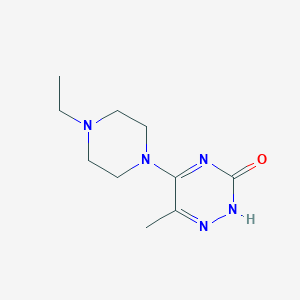

![molecular formula C20H29NO2 B256857 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol](/img/structure/B256857.png)

1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol, also known as SA4503, is a synthetic compound that belongs to the sigma-1 receptor agonist family. It has shown promising results in the treatment of various neurological disorders such as Alzheimer's disease, depression, and neuropathic pain.

Mécanisme D'action

1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol acts as a selective agonist of the sigma-1 receptor, a type of intracellular chaperone protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor by 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has been shown to have neuroprotective, anti-inflammatory, and anti-apoptotic effects.

Biochemical and Physiological Effects:

1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Avantages Et Limitations Des Expériences En Laboratoire

1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has several advantages for use in lab experiments. It is highly selective for the sigma-1 receptor and has minimal off-target effects. Additionally, 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has good solubility in water and organic solvents, making it easy to use in various experimental settings. However, 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has some limitations for use in lab experiments. It has a relatively short half-life and requires frequent dosing to maintain therapeutic levels. Additionally, 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has poor bioavailability and is rapidly metabolized in vivo.

Orientations Futures

There are several future directions for research on 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol. One area of interest is the potential use of 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol in the treatment of depression and anxiety disorders. Additionally, there is interest in developing more potent and selective sigma-1 receptor agonists based on the structure of 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol. Finally, there is interest in developing new formulations of 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol with improved bioavailability and longer half-life.

Conclusion:

In conclusion, 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol is a promising compound with potential therapeutic applications in various neurological disorders. Its selective agonism of the sigma-1 receptor has been shown to have neuroprotective, anti-inflammatory, and anti-apoptotic effects. However, further research is needed to fully understand the potential of 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol and to develop more potent and selective sigma-1 receptor agonists.

Méthodes De Synthèse

The synthesis of 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol involves a multi-step process that includes the reaction of cyclopentylmagnesium bromide with 1-bromo-3-phenyl-1-propyne to form 1-cyclopentyl-1-phenylpent-3-yne. This intermediate is then reacted with ethylene oxide to form 1-cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yne. Finally, the compound is reduced with lithium aluminum hydride to form 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol.

Applications De Recherche Scientifique

1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has also been shown to have antidepressant effects in animal models of depression. Additionally, 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has been shown to have analgesic effects in animal models of neuropathic pain.

Propriétés

Nom du produit |

1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol |

|---|---|

Formule moléculaire |

C20H29NO2 |

Poids moléculaire |

315.4 g/mol |

Nom IUPAC |

1-cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol |

InChI |

InChI=1S/C20H29NO2/c1-2-21(16-17-22)15-9-8-14-20(23,19-12-6-7-13-19)18-10-4-3-5-11-18/h3-5,10-11,19,22-23H,2,6-7,12-17H2,1H3 |

Clé InChI |

QAZBBFQPAGUDMW-UHFFFAOYSA-N |

SMILES |

CCN(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O |

SMILES canonique |

CCN(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O |

Solubilité |

47.3 [ug/mL] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

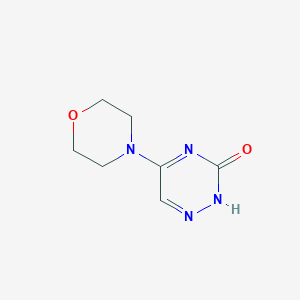

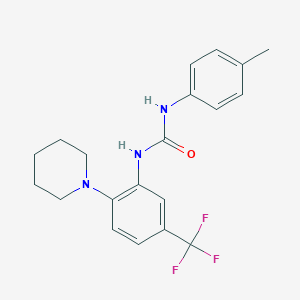

![1-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256776.png)

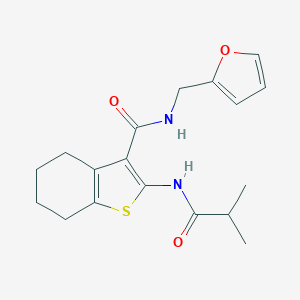

![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B256785.png)

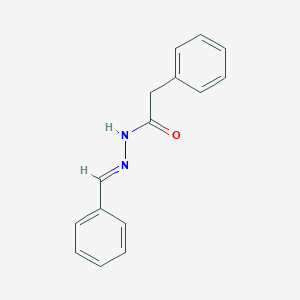

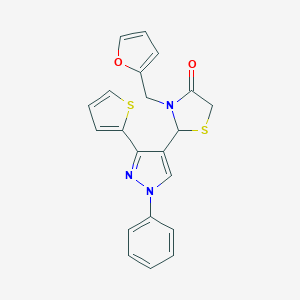

![2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)

![6-methyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B256801.png)

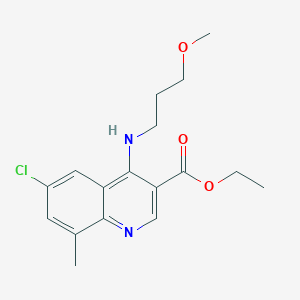

![6-Amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B256802.png)